8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . The presence of a chlorine atom and a p-tolyl group in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with p-tolyl isocyanide in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxides, dechlorinated derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Another similar compound with slight variations in the substituent positions.
Uniqueness
8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a p-tolyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C14H11ClN2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
8-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
WDYWMFQGDRNTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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